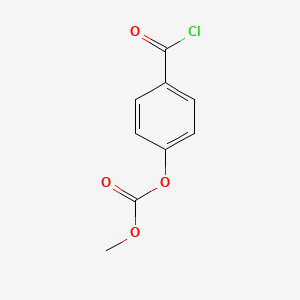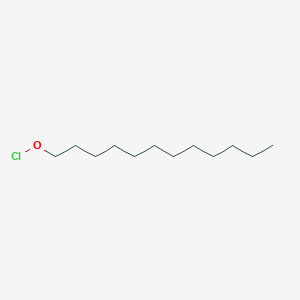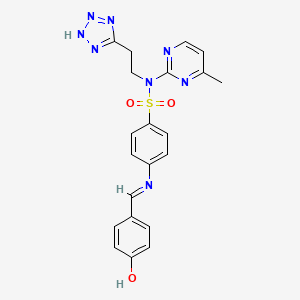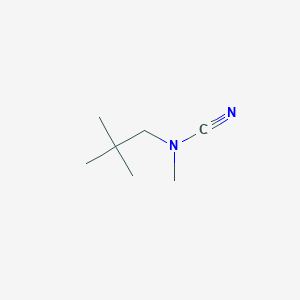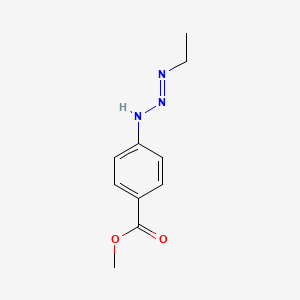
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the aromatic ring is substituted with a 3-ethyl-1-triazenyl group
Méthodes De Préparation
The synthesis of benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester typically involves the reaction of benzoic acid derivatives with triazene compounds under specific conditions. One common method includes the esterification of benzoic acid with methanol in the presence of a catalyst, followed by the introduction of the triazenyl group through a diazotization reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazenyl group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-(3-methyl-1-triazenyl)-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Benzoic acid, 4-(3-ethyl-1-triazenyl)-, propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
79868-88-5 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 4-(2-ethyliminohydrazinyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-3-11-13-12-9-6-4-8(5-7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
PAJSYOGHJLXSQJ-UHFFFAOYSA-N |
SMILES canonique |
CCN=NNC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
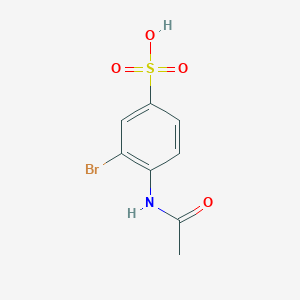
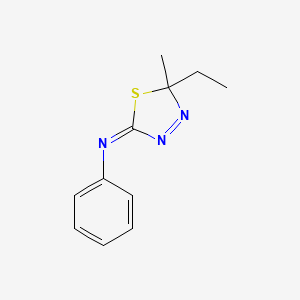
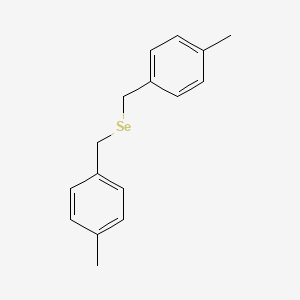

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
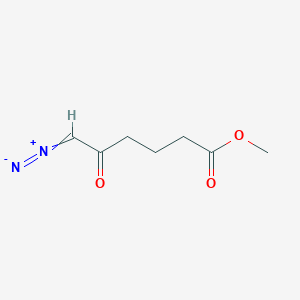
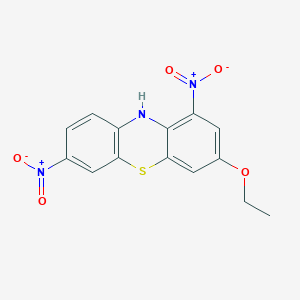
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
